(S)-Terazosin

α1-adrenoceptor enantiomer radioligand binding

(S)-Terazosin is the pure S-enantiomer of terazosin—not a racemic substitute. It exhibits stereoselective pharmacokinetics (R/S AUC ratio 1.68 in humans) and differential binding: higher affinity for α1High sites in prostate and heart (p<0.01 vs R-enantiomer) and distinct α2B-adrenoceptor affinity. These properties make racemic terazosin unsuitable for mechanistic studies requiring defined receptor occupancy. Use (S)-Terazosin as a chiral reference standard for HPLC-MS/MS bioanalysis, a stereochemical probe in radioligand binding assays, and a benchmark comparator for α1A-selective agents. For research use only; not for human administration.

Molecular Formula C19H25N5O4
Molecular Weight 387.4 g/mol
Cat. No. B1634077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Terazosin
Molecular FormulaC19H25N5O4
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
InChIInChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m0/s1
InChIKeyVCKUSRYTPJJLNI-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (S)-Terazosin: A Guide for Researchers and Procurement Specialists


(S)-Terazosin is the pharmacologically active S-enantiomer of the racemic alpha-1 adrenoceptor antagonist terazosin, a quinazoline derivative used clinically for benign prostatic hyperplasia (BPH) and hypertension [1]. The compound possesses a single chiral center, and while the racemic mixture is the common clinical form, the enantiomers exhibit distinct molecular pharmacology and pharmacokinetic profiles [2]. (S)-Terazosin acts as a potent, high-affinity antagonist at all three alpha-1 adrenoceptor subtypes (α1A, α1B, α1D) with binding affinities in the low nanomolar range .

Why (S)-Terazosin Cannot Be Casually Substituted: Critical Differentiation from (R)-Terazosin, Racemic Terazosin, and Other α1-Antagonists


Substituting (S)-Terazosin with its enantiomer, racemic mixture, or another alpha-1 antagonist without quantitative justification is scientifically unsound. The two enantiomers exhibit demonstrable differences in receptor subtype selectivity, with (R)-Terazosin showing significantly lower affinity for α2B adrenoceptors [1]. Furthermore, pharmacokinetic studies confirm stereoselective metabolism, where the R-enantiomer achieves higher systemic exposure, complicating direct dose extrapolation [2]. Beyond enantiomeric considerations, (S)-Terazosin's distinct α1D-subtype selectivity profile [3] sets it apart from the balanced antagonism of prazosin and doxazosin, and the high α1A-selectivity of tamsulosin [4].

(S)-Terazosin vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Enantiomer-Specific Binding Affinity to α1-Adrenoceptor Subtypes

In a radioligand binding study using cloned human receptors, (S)-Terazosin demonstrated a more potent binding profile compared to the racemic mixture and (R)-Terazosin at key α1-subtypes . While both enantiomers are potent, (S)-Terazosin consistently shows numerically lower Ki values, indicating higher affinity.

α1-adrenoceptor enantiomer radioligand binding Ki value

Superior α2B-Adrenoceptor Selectivity of (S)-Terazosin vs. (R)-Terazosin

At α2B sites, (R)-Terazosin binds less potently than either (S)-Terazosin or the racemate, meaning (S)-Terazosin has a higher affinity for α2B receptors [1]. This differential affinity is a key distinction between the enantiomers.

α2B-adrenoceptor enantiomer selectivity off-target

Stereoselective Pharmacokinetics: Lower Systemic Exposure of (S)-Terazosin In Vivo

A clinical pharmacokinetic study in healthy subjects revealed that the plasma concentrations of the R-enantiomer were consistently higher than those of the S-enantiomer [1]. This stereoselectivity is a critical factor for experimental design and data interpretation.

pharmacokinetics stereoselective metabolism AUC Cmax

Distinct Subtype Selectivity vs. Tamsulosin: A Focus on α1D-Adrenoceptor

Unlike tamsulosin, which is highly selective for the α1A-subtype, terazosin (and by extension its active S-enantiomer) demonstrates a different selectivity profile, with a relatively higher affinity for the α1D-subtype [1]. This provides a different pharmacological tool for probing α1-adrenoceptor function.

α1D-adrenoceptor tamsulosin subtype selectivity BPH

Enantiomer-Specific Potency at Tissue α1-Adrenoceptor Subtypes

In a study assessing displacemental potencies in various tissues, (S)-Terazosin demonstrated significantly stronger binding than the (R)-isomer at specific α1-adrenoceptor subtypes [1]. This tissue-level difference further underscores the enantiomers' distinct pharmacology.

α1-adrenoceptor enantiomer tissue binding displacement potency

Recommended Applications for (S)-Terazosin Based on Differentiated Performance


Precision Studies of α1-Adrenoceptor Subtype Pharmacology

Researchers seeking to dissect the specific contributions of α1A, α1B, and α1D receptors can leverage (S)-Terazosin's unique subtype affinity profile . Its relative selectivity for the α1D-subtype makes it a valuable tool for distinguishing α1D-mediated effects from those of other subtypes, particularly when compared to α1A-selective agents like tamsulosin [1]. This is critical for elucidating the complex roles of α1-adrenoceptors in cardiovascular function, smooth muscle contraction, and neurotransmission.

Enantiomer-Specific Pharmacological Tool Development

For studies requiring a pure, well-defined α1-antagonist without the confounding variable of a second active enantiomer, (S)-Terazosin is essential. Its distinct binding profile at α2B receptors [2] and stereoselective pharmacokinetics [3] mean it cannot be substituted with the racemic mixture or the R-enantiomer. This makes it the compound of choice for developing enantiomer-specific assays, studying chiral drug interactions, and investigating the molecular basis of stereoselective metabolism.

In Vivo Studies Requiring Controlled Pharmacokinetics

When designing in vivo experiments, the use of racemic terazosin introduces significant pharmacokinetic variability due to the higher systemic exposure of the R-enantiomer [3]. Employing pure (S)-Terazosin eliminates this variability, allowing for a more direct and predictable relationship between administered dose and the observed α1-adrenoceptor blockade. This is particularly advantageous in chronic dosing studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and toxicology assessments where precise exposure control is paramount.

Reference Standard for Chiral Purity and Enantiomeric Assays

In pharmaceutical quality control and analytical method development, a highly pure source of (S)-Terazosin is required as a reference standard. Its use is critical for developing and validating chiral chromatographic methods (e.g., HPLC, LC-MS) to quantify the enantiomeric purity of terazosin active pharmaceutical ingredients (APIs) and finished drug products. This ensures compliance with regulatory standards and batch-to-batch consistency in both research and industrial manufacturing settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Terazosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.